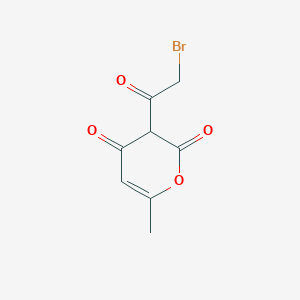
3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom. The presence of a bromoacetyl group and a methyl group in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the bromination of 6-methyl-2H-pyran-2,4(3H)-dione. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
化学反应分析
Types of Reactions
3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyran derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
科学研究应用
3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione involves its reactivity with nucleophiles and electrophiles. The bromoacetyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
3-(Bromoacetyl)-2H-chromen-2-one: Similar in structure but contains a chromen ring instead of a pyran ring.
2-(Bromoacetyl)-3H-benzo[f]chromen-3-one: Contains a benzochromen ring, offering different reactivity and applications.
3-(2-Bromoacetyl)-2H-chromen-2-one: Another chromen derivative with similar reactivity.
Uniqueness
3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to the presence of both a bromoacetyl group and a methyl group on the pyran ring. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3-(2-bromoacetyl)-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,7H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQFWWCQDOKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546257 |
Source


|
| Record name | 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110110-79-7 |
Source


|
| Record name | 3-(Bromoacetyl)-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

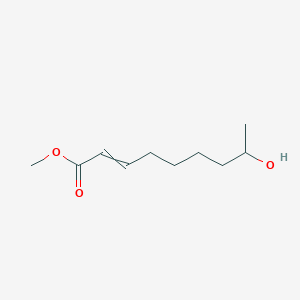
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
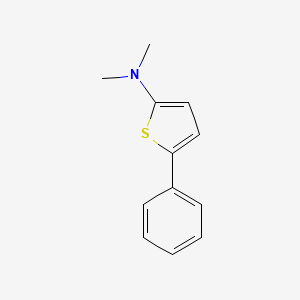
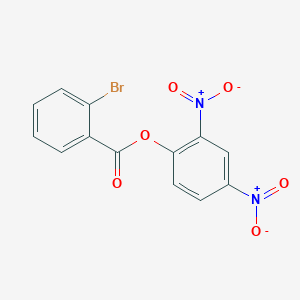

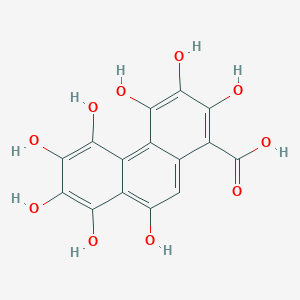

![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
